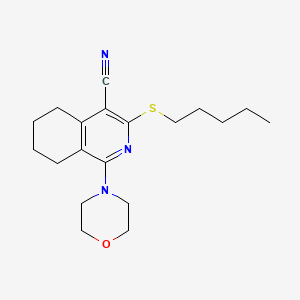
1-(2-Chloro-4-nitrophenyl)-4-(4-nitrobenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CNPP , is a chemical compound with a complex structure. Let’s break it down:
-
1-(2-Chloro-4-nitrophenyl): : This part of the compound contains a chloro group (Cl) and a nitro group (NO₂) attached to a phenyl ring. The position of these substituents on the phenyl ring is specified by the numbers 2 and 4.
-
4-(4-nitrobenzoyl)piperazine: : The second part consists of a piperazine ring (a six-membered heterocycle with two nitrogen atoms) substituted with a benzoyl group (C₆H₅CO-) at position 4. The benzoyl group itself contains a nitro group (NO₂).
準備方法
Synthetic Routes: Several synthetic routes exist for CNPP, but one common approach involves the reaction of 2-chloro-4-nitroaniline with benzoyl chloride in the presence of a base (such as pyridine). This reaction leads to the formation of the intermediate 1-(2-chloro-4-nitrophenyl)piperazine, which is subsequently benzoylated to yield CNPP.
Industrial Production: CNPP is not produced on a large scale industrially, but it serves as an intermediate in the synthesis of other compounds.
化学反応の分析
CNPP can undergo various reactions:
Reduction: Reduction of the nitro groups can yield the corresponding amino groups.
Substitution: CNPP can undergo nucleophilic substitution reactions at the chloro or benzoyl positions.
Oxidation: Oxidation of the amino groups can lead to the formation of imines or other derivatives.
Common reagents include reducing agents (such as SnCl₂/HCl), nucleophiles (such as amines), and oxidizing agents (such as potassium permanganate).
科学的研究の応用
CNPP finds applications in:
Medicine: It has been investigated for its potential as an antitumor agent.
Chemical Biology: Researchers use CNPP as a building block for designing bioactive molecules.
Industry: Its derivatives may have applications in materials science and organic synthesis.
作用機序
The exact mechanism of CNPP’s effects remains an active area of research. It likely interacts with cellular targets, affecting signaling pathways or enzymatic processes. Further studies are needed to elucidate its precise mode of action.
類似化合物との比較
CNPP’s uniqueness lies in its combination of a piperazine ring, nitro groups, and a benzoyl moiety. Similar compounds include other piperazine derivatives, but few possess the same specific substitution pattern.
: S. M. Sondhi et al., Bioorg. Med. Chem. Lett., 2006, 16(15), 4001–4005. : A. K. Saxena et al., Bioorg. Med. Chem. Lett., 2010, 20(9), 2828–2831.
特性
分子式 |
C17H15ClN4O5 |
|---|---|
分子量 |
390.8 g/mol |
IUPAC名 |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C17H15ClN4O5/c18-15-11-14(22(26)27)5-6-16(15)19-7-9-20(10-8-19)17(23)12-1-3-13(4-2-12)21(24)25/h1-6,11H,7-10H2 |
InChIキー |
OYGAGARCQNUPSS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11650164.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B11650167.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-2-cyclopropylquinoline-4-carbohydrazide](/img/structure/B11650181.png)
![3-(5-chlorothiophen-2-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11650200.png)
![N-[4-(acetylamino)phenyl]-4-(4,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide](/img/structure/B11650206.png)
![(6Z)-5-imino-6-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650212.png)
![ethyl 4-(5-{(Z)-[1-(4-methoxyphenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11650213.png)

![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650218.png)
![15-chloro-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B11650229.png)
![(6Z)-2-cyclohexyl-6-[4-(dimethylamino)benzylidene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650230.png)
![ethyl oxo(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate](/img/structure/B11650239.png)
![11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11650240.png)
